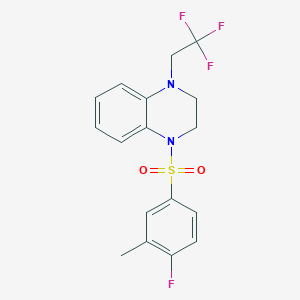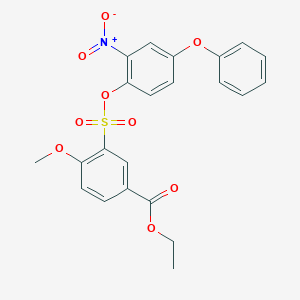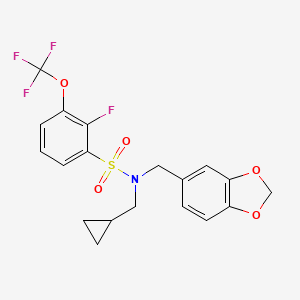![molecular formula C19H20N2O5 B7433278 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and glaucoma. Therefore, 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X has the potential to be developed as a therapeutic agent for these conditions.
Wirkmechanismus
The mechanism of action of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X involves its ability to bind to the active site of target enzymes and inhibit their activity. This is achieved through the formation of stable complexes between 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X and the enzyme, which prevents the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X can modulate the activity of several enzymes involved in various physiological processes. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. Additionally, 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X has been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of several diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X is its ability to inhibit multiple enzymes involved in various physiological processes. This makes it a promising candidate for the development of multi-targeted drugs. However, one of the limitations of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X is its relatively low potency compared to other inhibitors of the same enzymes. This may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X. One direction is to optimize its potency and selectivity towards specific enzymes. This can be achieved through the modification of its chemical structure or the identification of new targets. Another direction is to investigate its potential applications in the treatment of other diseases, such as cancer and diabetes. Additionally, the development of new delivery methods, such as nanoparticles or liposomes, can improve its bioavailability and efficacy.
Synthesemethoden
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide X can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with 3-bromoanisole to form 3-(4-nitrophenoxy)anisole. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of triethylamine to form 2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide.
Eigenschaften
IUPAC Name |
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-25-18-12(2)17(18)19(22)20-13-5-4-6-16(11-13)26-15-9-7-14(8-10-15)21(23)24/h4-12,17-18H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPZPMNBDUGQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C1C(=O)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)

![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)

![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)


![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)